The synthesis of ADS-103317 involves several key steps that leverage advanced organic chemistry techniques. The initial phase includes the selection of appropriate starting materials based on structural similarity to established inhibitors. The synthesis process utilizes various reactions such as coupling reactions, where different molecular fragments are joined together, and functional group modifications to enhance potency and selectivity.
A notable method employed in the synthesis is the use of the OPLS 2005 force field algorithm for molecular optimization, which allows for precise adjustments in the molecular structure to achieve desired properties. The energy minimization process is critical, employing techniques like Nelder-Mead Simplex Minimization to refine the compound's conformation for optimal biological activity .
Key structural features include:
The structural analysis indicates that ADS-103317 possesses a scaffold conducive to binding with receptor tyrosine kinases, enhancing its potential efficacy as an anticancer agent .
ADS-103317 undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These reactions include:
The technical details surrounding these reactions involve kinetic studies to evaluate binding affinities and inhibition constants, which help in determining the compound's effectiveness against specific targets .
The mechanism of action for ADS-103317 primarily revolves around its ability to inhibit receptor tyrosine kinases involved in cell signaling pathways that promote tumor growth. When ADS-103317 binds to these receptors, it prevents their activation by natural ligands such as growth factors.
This inhibition leads to:
Data from pharmacological studies indicate that ADS-103317 exhibits potent activity against various cancer cell lines, supporting its role as a targeted therapy .
ADS-103317 exhibits several physical and chemical properties that are significant for its application in medicinal chemistry:
Relevant data suggest that ADS-103317 has favorable properties that enhance its potential as an oral therapeutic agent .
ADS-103317 holds promise in various scientific applications:
Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological properties for clinical use .
ADS-103317 is a synthetic small-molecule compound designed to target extracellular matrix (ECM) protein interactions, with a specific focus on fibrillin microfibril assembly and function. Structurally, it features a benzimidazole core linked to a sulfonamide moiety via a flexible ethylene bridge, enabling precise conformational adaptability when binding to hydrophobic pockets within calcium-binding epidermal growth factor (cbEGF) domains of fibrillin-1. This molecular architecture allows reversible interactions with key residues involved in interdomain protein-protein interfaces. The compound’s moderate hydrophobicity (logP = 2.8) facilitates membrane permeability while retaining sufficient aqueous solubility (154 μg/mL) for cellular activity. Its molecular weight of 438.5 Da positions it within the optimal range for bioavailability among ECM-targeting agents [1].
Table 1: Key Structural Parameters of ADS-103317
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₈N₄O₅S |
Molecular Weight (Da) | 438.5 |
logP (Octanol-Water) | 2.8 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 98 Ų |
The development of ADS-103317 originated from targeted drug discovery efforts to address pathological TGF-β signaling in fibrillinopathies. Key milestones include:
ADS-103317 has transformed fundamental understanding of microfibril dynamics through three key mechanisms:
Table 2: Research Models Validating ADS-103317’s Mechanisms
Experimental System | Key Finding | Technique |
---|---|---|
Recombinant FBN1 Domains | Kd = 12 nM for TB5-cbEGF complex | Surface Plasmon Resonance |
Marfan Syndrome iPSCs | Rescue of ECM deposition defect | Quantitative Immunofluorescence |
Murine Aortic Ring Assays | 89% suppression of MMP-2/-9 activity | Zymography |
Human Skin Biopsies | Restoration of elastin core:microfibril ratio | Transmission Electron Microscopy |
The compound’s mechanism transcends traditional cardiology applications, demonstrating utility across diverse fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7